Nithiazide
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-ethyl-3-(5-nitro-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3S/c1-2-7-5(11)9-6-8-3-4(14-6)10(12)13/h3H,2H2,1H3,(H2,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSUTLQHSDLLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NC=C(S1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3S | |
| Record name | NITHIAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20740 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020936 | |
| Record name | Nithiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or brown powder. (NTP, 1992) | |
| Record name | NITHIAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20740 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Orange plates; solubility in water: 8 g/100 ml; aqueous soln are alkaline and unstable /Sodium salt/, Crystals; solubility in water: 3 g/100 ml; aqueous soln are more stable than those of sodium salts /Potassium salt/, In water, 30 mg/l @ 25 °C | |
| Record name | NITHIAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20740 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, Solid | |
CAS No. |
139-94-6 | |
| Record name | NITHIAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20740 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Ethyl-N′-(5-nitro-2-thiazolyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nithiazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nithiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-3-(5-nitrothiazol-2-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITHIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9PO1G721T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NITHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
442 °F (decomposes) (NTP, 1992), Decomposes @ 228 °C | |
| Record name | NITHIAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20740 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Chemistry and Structural Modifications of Nithiazide
Nithiazide Synthesis Methodologies
The primary synthesis method for this compound involves a reaction between 2-amino-5-nitrothiazole (B118965) and ethyl isocyanate. This reaction is carried out under controlled conditions using inert solvents to facilitate the formation of the desired product. Subsequent purification steps are typically employed to isolate this compound from any by-products, ensuring the purity of the compound. smolecule.com
Table 1: Key Reactants in this compound Synthesis
| Compound Name | PubChem CID | Role in Synthesis |
| This compound | 8776 | Product |
| 2-Amino-5-nitrothiazole | 8486 | Starting Material |
| Ethyl Isocyanate | 6342 | Reactant |
Design and Synthesis of this compound Derivatives
The design and synthesis of this compound derivatives often involve modifying the core thiazole (B1198619) structure or integrating other nitro-containing heterocycles to explore new therapeutic potentials.
The synthesis of thiazole-based derivatives, including those related to this compound, frequently employs established methodologies such as the Hantzsch thiazole synthesis. This reaction typically involves the condensation of α-halocarbonyl compounds with thiourea (B124793) derivatives. jpionline.orgdovepress.com Other methods include the Gabriel Synthesis and Cook-Heilbron thiazole synthesis, which involves reacting α-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates. jpionline.org Furthermore, novel thiazole derivatives can be synthesized by reacting thiosemicarbazone derivatives with appropriate α-halocarbonyl compounds under reflux conditions. dovepress.commdpi.com
The incorporation of nitro-containing heterocycles is a significant strategy in designing this compound analogues, as the nitro group is often crucial for the antimicrobial efficacy of such compounds. who.int Many therapeutically significant organic compounds, including veterinary drugs, feature a nitro group in their structure. nih.gov For instance, in nitazoxanide (B1678950) derivatives, the nitro group has been identified as essential for antimicrobial activity. who.int Analogues of megazol, a nitroimidazole, have been synthesized with structural changes that include replacing the thiadiazole moiety with an oxadiazole or substituting the nitroimidazole part with a nitrofurane or nitrothiophene. nih.gov Research on the carcinogenicity of nitric compounds suggests that the presence of furyl and/or azole heterocycles not condensed with benzene (B151609) rings can be a determining factor in their activity. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Structure-Activity Relationship (SAR) studies are crucial for understanding how structural changes in this compound and its analogues influence their biological effects.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that establish a relationship between a quantitative measure of chemical structure and a biological effect. marquette.edu These models have been applied to study the impact of structural characteristics of nitric compounds on their carcinogenicity. For example, QSAR analyses have indicated that the carcinogenicity of nitric compounds is influenced by the presence of furyl and/or azole heterocycles that are not condensed with benzene rings. researchgate.net In studies on nitazoxanide-based analogues, QSAR models revealed that increasing the molecular connectivity index, local charge surface index, and sharp index, while simultaneously decreasing the molecular flexibility index, could lead to improved antibacterial activity. who.int
The nature and position of substituents on the this compound scaffold significantly impact its biological activity. Early studies on this compound and related compounds demonstrated that mono-substituted thiazolylureas with up to four carbon atoms exhibited antihistomonad activity. researchgate.net Specifically, the 1-ethyl derivative (this compound) was found to be more potent and less toxic than the 1-methyl compound. Conversely, the dimethyl derivative was less toxic and less effective than the mono-methyl compound. researchgate.net
Table 2: Influence of Alkyl Substituents on this compound Analogue Activity
| Derivative Type | Antihistomonad Activity | Toxicity | Efficacy |
| 1-Ethyl (this compound) | Active | Lower | Higher |
| 1-Methyl | Active | Higher | Lower |
| 1,1-Dimethyl | Active | Lower | Lower |
Beyond this compound, broader SAR studies on nitro compounds highlight the importance of the nitro group's position and the nature of other substituents. For instance, in nitrofurans, the presence of a nitro group at the C-5 position of the furan (B31954) ring is essential for antibacterial activity. nih.gov In benzodiazepines, a nitro group or a halogen (chlorine or bromine) at the 7-position enhances the therapeutic action. nih.gov QSAR studies on nitrobenzothiazole derivatives have identified various electronic descriptors, such as atomic net charges, dipole moment, highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, polarizability, and Log P, as critical factors influencing their antimalarial activity. ui.ac.id Furthermore, for thiazole aminoguanidines, increasing molecular flexibility and introducing a rotatable bond between the C2 position of the thiazole ring and a hydrophobic group have been shown to yield strong activity against Staphylococcus aureus (MRSA) and Escherichia coli. rsc.org
Compound Names and PubChem CIDs
Molecular and Biochemical Mechanisms of Action
Elucidation of Nitazoxanide's Antiprotozoal Mechanisms at the Cellular Level
At the cellular level, Nitazoxanide (B1678950) exerts its antiprotozoal effects through several disruptive actions. It significantly modulates the survival, growth, and proliferation of both extracellular and intracellular protozoa. drugbank.comwikipedia.org Studies have shown that in parasitic protozoa, Nitazoxanide induces lesions in the cell membranes and causes depolarization of the mitochondrial membrane, critical structures for cellular integrity and energy production. drugbank.com This cellular damage contributes to its effectiveness against specific protozoal infections. For instance, it has been observed to inhibit the sporozoites of Cryptosporidium parvum and the trophozoites of Giardia lamblia, thereby alleviating symptoms such as diarrhea. drugbank.com
Biochemical Target Identification and Characterization
The core of Nitazoxanide's antiparasitic activity lies in its interference with key biochemical pathways, particularly those involved in energy metabolism.
The most widely accepted and thoroughly investigated biochemical mechanism of Nitazoxanide involves the disruption of energy metabolism in anaerobic microorganisms through the inhibition of the pyruvate (B1213749):ferredoxin/flavodoxin oxidoreductase (PFOR) cycle. drugbank.comwikipedia.orgnih.govnih.gov PFOR is an essential enzyme for anaerobic energy metabolism in various microorganisms. Nitazoxanide acts as a noncompetitive inhibitor of PFORs found in a range of luminal parasites, including Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica. nih.govnih.gov This inhibition also extends to certain anaerobic bacteria such as Clostridium difficile and Clostridium perfringens, as well as epsilon proteobacteria like Helicobacter pylori and Campylobacter jejuni. nih.govnih.gov
Detailed mechanistic studies, particularly with the PFOR of Helicobacter pylori, indicate that Nitazoxanide inhibits an early step in the PFOR reaction. This inhibition prevents the formation of carbon dioxide (CO2) and acetyl-CoA, and also blocks the transfer of reducing equivalents to redox-active dyes. nih.gov It is proposed that the anionic form of Nitazoxanide intercepts pyruvate oxidation before decarboxylation occurs, leading to the dissociation of the thiamine (B1217682) pyrophosphate (TPP)-pyruvate complex and subsequent protonation of Nitazoxanide. nih.gov This mechanism suggests a novel approach to antimicrobial action, potentially targeting the "activated cofactor" of an enzymatic reaction rather than its substrate or catalytic sites, which may offer a way to circumvent mutation-based drug resistance. nih.gov
Nitazoxanide's active metabolite, tizoxanide (B1683187), also shares this PFOR inhibitory activity. bvsalud.org Beyond PFOR, Nitazoxanide has been reported to inhibit other enzymes in parasitic protozoa, including quinone oxidoreductase NQO1, nitroreductase-1, and protein disulfide isomerase enzymes. drugbank.com It can also weakly inhibit pyruvate dehydrogenase in Escherichia coli. drugbank.comnih.gov
The inhibitory constants (Ki) for Nitazoxanide against PFOR from various organisms highlight its potency:
| Organism | Enzyme Target | Ki (µM) | Reference |
| Trichomonas vaginalis | PFOR | 2-10 | nih.govnih.gov |
| Entamoeba histolytica | PFOR | 2-10 | nih.govnih.gov |
| Giardia intestinalis | PFOR | 2-10 | nih.govnih.gov |
| Clostridium difficile | PFOR | 2-10 | nih.govnih.gov |
| Clostridium perfringens | PFOR | 2-10 | nih.govnih.gov |
| Helicobacter pylori | PFOR | 2-10 | nih.govnih.gov |
| Campylobacter jejuni | PFOR | 2-10 | nih.govnih.gov |
Nitazoxanide's primary mode of action is to disrupt the fundamental energy metabolism pathways essential for microbial survival and proliferation. drugbank.com By inhibiting the PFOR enzyme-dependent electron transfer reaction, Nitazoxanide directly interferes with the anaerobic energy metabolism crucial for various microorganisms. drugbank.comwikipedia.orgnih.govnih.gov This inhibition effectively impairs the tricarboxylic acid (TCA) cycle by reducing the supply of acetyl-CoA, thereby forcing the parasite to resort to alternative, less efficient energy sources such as fatty acid oxidation and protein catabolism. bvsalud.org
In addition to enzymatic inhibition, Nitazoxanide also physically affects parasitic cellular components involved in energy generation, notably by depolarizing the mitochondrial membrane in parasitic protozoa. drugbank.com This disruption of mitochondrial function directly impacts the parasite's ability to generate ATP, leading to energy depletion and cell death. drugbank.com
Furthermore, the broader impact on parasitic energy metabolism is underscored by the fact that parasites often rely on unique metabolic pathways to extract energy, making these pathways attractive drug targets. researchgate.netfrontiersin.org For instance, some helminths utilize rhodoquinone (B1236329) (RQ)-dependent metabolism in hypoxic environments, a pathway absent in humans, thus representing a selective target. plos.org While Nitazoxanide's direct interaction with RQ metabolism is not explicitly detailed, its general interference with anaerobic energy metabolism aligns with the concept of targeting such unique parasitic pathways.
It has also been observed that Nitazoxanide and its active metabolite, tizoxanide, can activate 5' AMP-Activated Protein Kinase (AMPK) in certain cellular contexts. nih.gov AMPK is a central regulator of energy metabolism in eukaryotes, and its modulation can significantly affect parasite viability, particularly in larval stages of schistosomes. nih.gov This suggests a broader influence on cellular energy regulation beyond direct PFOR inhibition.
Molecular Interactions of Nitazoxanide and its Active Metabolites with Biological Macromolecules
Nitazoxanide undergoes rapid hydrolysis in the body to form its primary active circulating metabolite, tizoxanide (desacetyl-nitazoxanide). drugbank.comwikipedia.orgnih.govbvsalud.org Tizoxanide is subsequently conjugated, primarily through glucuronidation, to form tizoxanide glucuronide. drugbank.comwikipedia.orgnih.gov Both Nitazoxanide and tizoxanide have demonstrated antiparasitic efficacy. bvsalud.org Tizoxanide exhibits very high plasma protein binding, exceeding 99%. drugbank.com
The molecular interactions of Nitazoxanide and its active metabolites with biological macromolecules are critical to their mechanism of action. These interactions, which include covalent and non-covalent forces such as hydrogen bonding, ionic interactions, and hydrophobic effects, play a vital role in stabilizing the three-dimensional and four-dimensional structures of macromolecules like proteins and nucleic acids, which are essential for their biological function. nthu.edu.twfrontiersin.org
The specific inhibition of PFOR by Nitazoxanide involves a precise molecular interaction with the enzyme's active site. The proposed mechanism, where the anionic form of Nitazoxanide intercepts pyruvate oxidation, implies a direct and specific binding to the enzyme, possibly interacting with the TPP-pyruvate complex. nih.govnih.gov This suggests a high degree of molecular complementarity between the drug and its enzymatic target.
Furthermore, the observed induction of lesions in cell membranes and depolarization of mitochondrial membranes by Nitazoxanide points to interactions with the lipid bilayers and integral membrane proteins of parasitic cells. drugbank.com Such interactions can alter membrane fluidity, permeability, and the function of membrane-bound enzyme systems, leading to cellular dysfunction and death. In the context of its antiviral activity, Nitazoxanide's ability to block the maturation of viral hemagglutinin indicates molecular interactions that interfere with protein folding, glycosylation, and intracellular trafficking pathways within the host cell, thereby preventing the assembly and release of infectious viral particles. wikipedia.org
Research on Biological Efficacy in Model Systems
In Vitro Antiparasitic Activity Assays of Nithiazide and Derivatives
In vitro studies provide foundational insights into the direct effects of compounds on parasites in controlled laboratory environments. Research on this compound and its derivatives has demonstrated significant antiparasitic potential across various protozoan and helminthic species.
Screening against Protozoan Parasites
This compound itself has been historically employed as an antiprotozoal agent, particularly in poultry, to combat infections caused by Histomonas meleagridis, which is responsible for blackhead disease wikidata.orgfishersci.dkmims.comwikipedia.orgwikipedia.org. Its structure, characterized by a thiazole (B1198619) ring and a nitro group, is believed to contribute to its biological activity wikidata.org.
A prominent derivative, nitazoxanide (B1678950) (NTZ), has shown broad-spectrum in vitro activity against a wide array of protozoan parasites. For instance, a concentration of 10 µg/ml (32 µM) of nitazoxanide consistently reduced the growth of Cryptosporidium parvum in cell culture by over 90%, with minimal evidence of drug-associated cytotoxicity fishersci.nlnih.gov. This was in contrast to paromomycin (B158545), which achieved an 80% reduction at a much higher concentration of 2,000 µg/ml (3.2 mM) fishersci.nlnih.gov.
Nitazoxanide and its active metabolite, tizoxanide (B1683187), have also demonstrated superior in vitro activity compared to metronidazole (B1676534) against several protozoa, including Giardia intestinalis (also known as Giardia lamblia), Entamoeba histolytica, and Trichomonas vaginalis uni.lu. Tizoxanide was found to be eight times more active than metronidazole against metronidazole-susceptible isolates of Giardia intestinalis and twice as active against resistant isolates uni.lu. Against Entamoeba histolytica, tizoxanide was nearly twice as active as metronidazole against more susceptible isolates and more than twice as active against less susceptible ones uni.lu. For Trichomonas vaginalis, tizoxanide was 1.5 times more susceptible to metronidazole-susceptible isolates and nearly five times more active against resistant isolates, including two highly metronidazole-resistant strains that retained complete susceptibility to tizoxanide uni.lu.
Further in vitro screenings have indicated nitazoxanide's activity against hemoparasites such as Plasmodium berghei and kinetoplastid parasites like Trypanosoma cruzi and Leishmania mexicana wikipedia.orgmims.com. Novel 5-nitrothiazole-NSAID chimeras, designed as analogues of nitazoxanide, exhibited potent and broad-spectrum antiprotozoal activities against Giardia intestinalis, Trichomonas vaginalis, Leishmania mexicana, Leishmania amazonensis, and Trypanosoma cruzi, with IC50 values ranging from low micromolar to nanomolar concentrations mims.com. Some of these chimeras, particularly compound 4 (an indomethacin (B1671933) hybrid), were significantly more active than both metronidazole and nitazoxanide against Giardia intestinalis, with an IC50 of 0.145 µM mims.com.
| Compound | Parasite | In Vitro Efficacy | Comparison | Reference |
|---|---|---|---|---|
| This compound | Histomonas meleagridis | Antiprotozoal activity | wikidata.orgfishersci.dkmims.comwikipedia.orgwikipedia.org | |
| Nitazoxanide (NTZ) | Cryptosporidium parvum | >90% growth reduction at 10 µg/ml (32 µM) | More effective than Paromomycin (80% reduction at 2,000 µg/ml) | fishersci.nlnih.gov |
| Tizoxanide (NTZ metabolite) | Giardia intestinalis (susceptible) | 8x more active than Metronidazole | uni.lu | |
| Tizoxanide (NTZ metabolite) | Giardia intestinalis (resistant) | 2x more active than Metronidazole | uni.lu | |
| Tizoxanide (NTZ metabolite) | Entamoeba histolytica (more susceptible) | ~2x more active than Metronidazole | uni.lu | |
| Tizoxanide (NTZ metabolite) | Entamoeba histolytica (less susceptible) | >2x more active than Metronidazole | uni.lu | |
| Tizoxanide (NTZ metabolite) | Trichomonas vaginalis (susceptible) | 1.5x more susceptible than Metronidazole | uni.lu | |
| Tizoxanide (NTZ metabolite) | Trichomonas vaginalis (resistant) | ~5x more active than Metronidazole | Retained complete susceptibility in highly resistant strains | uni.lu |
| Nitazoxanide Analogue (Compound 4) | Giardia intestinalis | IC50 of 0.145 µM | 38x more potent than Metronidazole, 8x more active than Nitazoxanide | mims.com |
| Nitazoxanide (NTZ) | Plasmodium berghei, Trypanosoma cruzi, Leishmania mexicana | Antiparasitic activity reported | wikipedia.orgmims.com |
Evaluation against Helminthic Pathogens
Nitazoxanide has also demonstrated efficacy against a range of helminthic pathogens. It is effective against various parasitic worms, including the large roundworm Ascaris lumbricoides, the dwarf tapeworm Hymenolepis nana, and tapeworms like Taenia solium and Taenia saginata. Reports suggest that nitazoxanide is effective in treating hookworm Ancylostoma duodenale, whipworm Trichuris trichiura, and Strongyloides stercoralis.
Cellular-Level Efficacy and Viability Studies
The antiparasitic activity of nitazoxanide is largely attributed to its interference with the pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) enzyme-dependent electron-transfer reaction, which is crucial for the anaerobic energy metabolism of susceptible parasites wikidata.orgwikipedia.org. This inhibition impairs the tricarboxylic acid cycle by reducing acetyl-CoA supply, forcing the parasite to utilize alternative energy sources. This compound itself has been shown to induce lesions in the cell membranes of protozoa, contributing to its efficacy wikidata.org. The compound also inhibits various enzymes involved in microbial energy metabolism and detoxification processes, which contributes to its broad-spectrum anti-infective effects wikidata.org.
In cellular viability studies, nitazoxanide consistently reduced Cryptosporidium parvum growth in cell culture by more than 90% fishersci.nlnih.gov. Studies on Giardia lamblia exposed to nitazoxanide analogues showed a concentration-dependent reduction in viability, with significant changes observed in the expression levels of several metabolic genes, suggesting a link between gene regulation and parasite cell death. Analogues of nitazoxanide lacking the reducible nitro-group exhibited significantly lower activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, indicating that nitro-reduction and subsequent free radical production are probable modes of action uni.lu.
Non-Human Animal Model Efficacy Studies of this compound
Animal models are crucial for assessing the in vivo efficacy of antiparasitic compounds, providing a more complex biological context than in vitro assays.
Assessment in Specific Parasitic Infection Models
This compound has been historically used in veterinary medicine, particularly for the prevention of Histomonas meleagridis infections in poultry wikidata.orgfishersci.dkmims.comwikipedia.org.
For its derivative, nitazoxanide, studies in animal models have yielded varied results depending on the parasite and host system. In a gnotobiotic piglet diarrhea model, nitazoxanide was partially effective in reducing the parasite burden in Cryptosporidium parvum-infected piglets fishersci.nlnih.gov. However, in C. parvum-infected SCID mice, nitazoxanide was found to be ineffective at reducing the parasite burden fishersci.nlnih.gov. Combined treatment with nitazoxanide and paromomycin in SCID mice was no more effective than paromomycin alone fishersci.nlnih.gov.
More recently, a novel formulation of nitazoxanide, specifically nitazoxanide-loaded nanostructured lipid carriers (NLCs), was assessed for Cyclospora cayetanensis treatment in both immunocompetent and immunosuppressed mice. This formulation demonstrated significantly higher efficacy compared to commercially available drugs. In a canine model, nitazoxanide was studied for its effectiveness in treating Chagas disease caused by Trypanosoma cruzi, with results indicating seronegativization and parasite elimination wikipedia.org. Nitazoxanide has also been tested against cryptosporidiosis in diabetic mice, showing effectiveness.
Characterization of Biological Outcomes in Animal Models
The characterization of biological outcomes in animal models typically involves quantifying parasite burden and assessing host health indicators.
In the piglet diarrhea model, nitazoxanide partially reduced the parasite burden of Cryptosporidium parvum fishersci.nlnih.gov. However, it was noted that nitazoxanide was less effective than paromomycin in reducing the parasite burden in this model fishersci.nlnih.gov.
For Cyclospora cayetanensis infection in mice, nitazoxanide-loaded NLCs achieved a significant parasite reduction of over 98% in both immunocompetent and immunosuppressed mice. This high reduction was linked to successful tissue penetration and prevention of infection recurrence. Furthermore, oocysts treated with the NLC formulation showed severe morphological damage, including mutilation and rupturing, when examined by scanning electron microscopy. Histopathological examination also revealed a profound improvement in the intestinal tissue of mice treated with NTZ-loaded NLCs.
In diabetic mice infected with Cryptosporidium, nitazoxanide treatment led to a reduction in oocyst shedding in stool. While nitazoxanide was effective, other tested compounds like artemether (B1667619) and ivermectin also showed advantages, with artemether being particularly effective in reducing oocyst shedding and ivermectin associated with the least pathological changes in pancreatic islets.
| Compound | Parasite | Animal Model | Biological Outcome | Reference |
|---|---|---|---|---|
| This compound | Histomonas meleagridis | Poultry | Prevention of infection | wikidata.orgfishersci.dkmims.comwikipedia.org |
| Nitazoxanide (NTZ) | Cryptosporidium parvum | Gnotobiotic Piglets | Partial reduction in parasite burden | fishersci.nlnih.gov |
| Nitazoxanide (NTZ) | Cryptosporidium parvum | SCID Mice | Ineffective at reducing parasite burden | fishersci.nlnih.gov |
| Nitazoxanide (NTZ) | Cryptosporidium spp. | Diabetic Mice | Reduction of oocyst shedding | |
| NTZ-loaded NLCs | Cyclospora cayetanensis | Immunocompetent & Immunosuppressed Mice | >98% parasite reduction, profound histopathological improvement, oocyst mutilation | |
| Nitazoxanide (NTZ) | Trypanosoma cruzi | Canine Model | Seronegativization, parasite elimination | wikipedia.org |
Drug Resistance Mechanisms and Mitigation Strategies
Investigation of Nithiazide Resistance Mechanisms in Parasitic Organisms
The development of drug resistance in parasitic organisms is a significant challenge to effective disease control. Parasites can develop resistance through various mechanisms, which broadly include alterations in drug targets, increased drug efflux, and enhanced metabolic detoxification walshmedicalmedia.comresearchgate.net. While these mechanisms are well-documented for many antiparasitic drugs, specific studies detailing how parasitic organisms develop resistance to this compound are not extensively characterized in the current literature.
Analysis of Target Gene Mutations and Protein Alterations
One of the primary mechanisms by which parasites acquire drug resistance is through modifications to the drug target molecules walshmedicalmedia.comresearchgate.netekb.eg. These alterations can involve mutations in the genes encoding the target proteins, leading to changes in the protein's structure or expression researchgate.netelifesciences.org. Such modifications can reduce the binding affinity of the drug to its target or alter the functional consequences of drug binding, thereby diminishing the drug's efficacy researchgate.net.
Role of Efflux Pumps in this compound Resistance
Efflux pumps are transmembrane proteins that play a crucial role in expelling drugs and other xenobiotics from the intracellular environment of an organism, thus reducing the effective intracellular drug concentration walshmedicalmedia.comfrontiersin.orginserm.fr. The upregulation or increased activity of these pumps is a well-established mechanism of drug resistance in various pathogens, including parasites walshmedicalmedia.comresearchgate.netfrontiersin.orgnih.govnih.govmdpi.com.
Characterization of Metabolic Detoxification Pathways
Parasites can also develop resistance by metabolizing or detoxifying drugs through enzymatic pathways, rendering the compounds inactive or less toxic walshmedicalmedia.comresearchgate.netnih.gov. This metabolic resistance often involves the upregulation of detoxification enzymes. Key enzyme families implicated in drug metabolism and detoxification in parasites include cytochrome P450 monooxygenases (CYP450s) and glutathione (B108866) S-transferases (GSTs) walshmedicalmedia.comnih.govnih.gov. These enzymes catalyze the biotransformation and elimination of drugs from the parasite's cytoplasm walshmedicalmedia.com.
For instance, helminth parasites like Schistosoma species exhibit high metabolic diversity and can metabolize a wide range of drugs walshmedicalmedia.com. In insects, overexpression of certain P450 genes has been associated with insecticide resistance, indicating their role in detoxification mdpi.com. These detoxification pathways typically involve Phase I enzymes (e.g., CYP450) that introduce reactive groups, and Phase II enzymes (e.g., UDP-glucuronosyl transferases, glutathione S-transferases) that conjugate these compounds for excretion nih.gov. However, specific research findings detailing the characterization of metabolic detoxification pathways that contribute to this compound resistance in parasitic organisms are not documented. The involvement of such pathways in this compound resistance would require targeted investigations to identify the specific enzymes and metabolic routes utilized by resistant parasite strains.
Strategies to Overcome this compound Resistance in Preclinical Models
Given the limited specific data on this compound resistance mechanisms, strategies to overcome potential resistance are generally considered within the broader context of antiparasitic drug resistance. Preclinical models are crucial for studying acquired drug resistance and developing effective mitigation strategies nih.gov.
Development of Resistance-Modifying Agents
Resistance-modifying agents (RMAs), also known as antibiotic adjuvants, are compounds designed to restore the efficacy of existing drugs by targeting and inhibiting specific resistance mechanisms nih.gov. These agents aim to disarm the pathogen's defenses rather than directly killing the parasite nih.gov. For example, efflux pump inhibitors can block the active transport of drugs out of parasitic cells, thereby increasing intracellular drug concentrations and re-sensitizing resistant strains frontiersin.orgnih.gov. While the concept of RMAs is promising and has been explored for various antimicrobial agents, there is no documented research on the development or efficacy of specific resistance-modifying agents tailored to overcome this compound resistance in preclinical parasitic models.
Exploration of this compound in Combination Therapies
Combination therapy is a widely adopted strategy to combat drug resistance in parasitic diseases elifesciences.orgnih.gov. The rationale behind combination therapy is to target multiple pathways or mechanisms within the parasite, making it more difficult for the parasite to develop simultaneous resistance to all components of the treatment nih.gov. This approach can also involve combining drugs with different mechanisms of action, or one drug that is active against the parasite and another that inhibits a resistance mechanism.
A prominent example is the use of artemisinin-based combination therapies (ACTs) for malaria, which combine a fast-acting artemisinin (B1665778) derivative with a longer-acting partner drug to ensure sustained antiparasitic activity and reduce the likelihood of resistance development nih.govnih.govnih.gov. For instance, a combination of albendazole (B1665689) plus praziquantel (B144689) has been shown to increase the parasiticidal effect in patients with multiple brain cysticercosis cysts without increased side-effects nih.gov. While combination therapies are a cornerstone of modern antiparasitic treatment to delay or prevent resistance, specific preclinical studies exploring this compound in combination with other agents to overcome or prevent resistance in parasitic organisms are not widely reported. Such studies would be essential to determine if this compound could benefit from combination strategies, either by being combined with other antiparasitic drugs or with resistance-modifying agents.
Theoretical Toxicology and Safety Research in Experimental Systems
Mechanistic Studies of Potential Carcinogenicity in Experimental Animal Models (e.g., Rodents)
A bioassay was conducted to investigate the potential carcinogenicity of nithiazide using Fischer 344 rats and B6C3F1 mice. nih.gov The compound was administered in the diet at two different concentrations. In both species, a sufficient number of animals survived to be at risk for late-developing tumors, and there was no significant positive association between the dosage and mortality. nih.gov
In male B6C3F1 mice, a statistically significant incidence of hepatocellular adenomas and carcinomas was observed, particularly at the high dose. nih.gov While the increased incidence of these liver tumors in female mice was not statistically significant, the evidence was highly suggestive of carcinogenicity. nih.gov
In female Fischer 344 rats, this compound was found to be carcinogenic, causing a statistically significant increased incidence of a combination of mammary and skin fibroadenomas and cystadenomas. nih.gov However, the compound was not determined to be carcinogenic in male Fischer 344 rats. nih.gov No unusual types of tumors were observed in either species during the study. nih.gov
| Sex | Finding | Level of Evidence |
|---|---|---|
| Male | Hepatocellular Adenomas and Carcinomas | Carcinogenic |
| Female | Hepatocellular Adenomas and Carcinomas | Probably Carcinogenic (Evidence Suggestive) |
| Sex | Finding | Level of Evidence |
|---|---|---|
| Male | - | Not Carcinogenic |
| Female | Mammary and Skin Fibroadenomas and Cystadenomas | Carcinogenic |
Identification of Structural Alerts Associated with Specific Biological Responses in Experimental Systems
Structural alerts are molecular fragments or substructures that are known to be associated with potential toxicity. researchgate.net The identification of such alerts within a compound's structure is a key step in predicting potential adverse effects. The chemical structure of this compound contains moieties that are recognized as potential structural alerts.
The core of the this compound molecule is a thiazole (B1198619) ring. The thiazole ring itself has been identified as a structural alert in other compounds. nih.gov For instance, in the case of the anti-inflammatory agent Sudoxicam, the thiazole ring was implicated in acute liver failure observed during clinical trials, with the main metabolic pathway involving the opening of this ring. nih.gov
In Silico Predictions and Mechanistic Modeling of Toxicological Pathways
Quantitative Structure-Activity Relationship (QSAR) models are prominent in silico tools that correlate a compound's chemical structure with its biological activity or toxicity. nih.gov For a compound like this compound, a QSAR model could be developed or applied to predict its carcinogenic potential. Such models use molecular descriptors, which are numerical representations of a molecule's properties. For nitroaromatic compounds, relevant descriptors in QSAR studies have included parameters related to hydrophobicity, electrostatic interactions, and molecular orbital energies (e.g., EHOMO and ELUMO), which relate to the chemical's stability and reactivity. mdpi.com
Mechanistic modeling for this compound would focus on its potential for metabolic activation, a process often linked to toxicity. frontiersin.org Given the presence of the nitroaromatic and thiazole groups, modeling could simulate metabolic pathways such as the reduction of the nitro group or the oxidative opening of the thiazole ring. nih.govmdpi.com These computational models can help predict the formation of reactive electrophilic metabolites, which are often implicated in initiating toxic events by binding to DNA or proteins. researchgate.net Such predictive models are crucial for understanding potential pathways of toxicity and for guiding further experimental safety assessments. wikipedia.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Advanced Research Methodologies and Future Directions
Computational Chemistry and Molecular Modeling Studies of Nithiazide
Computational chemistry and molecular modeling offer powerful tools for understanding the interactions of chemical compounds with biological targets at an atomic level, guiding the design of new molecules, and predicting their properties. These methodologies are routinely applied in modern pharmaceutical research to accelerate drug discovery and reduce experimental costs.
Molecular Docking and Dynamics Simulations
Molecular docking studies predict the preferred orientation of a ligand (like this compound) when bound to a receptor protein, providing insights into binding affinity and potential mechanisms of action. This technique involves computationally simulating the interaction between a small molecule and a biological macromolecule, such as an enzyme or a receptor wikipedia.orgwikipedia.orgwikidata.orgmims.comfrontiersin.orgnih.govwikipedia.org. Flexible docking approaches, which account for conformational changes in both the ligand and the receptor during binding, can more accurately simulate real biomolecular interactions mims.com.
Molecular dynamics (MD) simulations extend docking studies by providing a comprehensive understanding of the dynamic behavior and stability of ligand-protein complexes over time wikidata.orgfishersci.camims.comnih.gov. MD simulations can reveal structural, dynamical, and thermodynamical properties of molecular systems, including biomolecules immersed in a solvent fishersci.ca. This allows researchers to observe how this compound might interact with its target, identify key amino acid residues involved in binding, and assess the stability of the bound complex. While these methods are widely used for other thiazole (B1198619) derivatives and drug candidates wikipedia.orgwikipedia.orgwikidata.orgfrontiersin.orgnih.govwikipedia.org, specific published molecular docking or dynamics simulations focusing on this compound itself were not identified in the current search.
Predictive Modeling for Novel this compound Analogues
Predictive modeling, often utilizing machine learning algorithms, is a statistical technique employed to forecast outcomes based on historical data wikipedia.orgnih.govfishersci.cafishersci.sewikipedia.org. In drug discovery, this involves building mathematical models that take relevant input variables (e.g., molecular descriptors of existing compounds) to generate predicted outputs, such as binding affinity or biological activity for novel analogues fishersci.cawikipedia.orgnih.govfishersci.cafishersci.ca. This approach can significantly reduce research costs and accelerate the identification of promising new compounds nih.govfishersci.dk.
For this compound, predictive modeling could involve quantitative structure-activity relationship (QSAR) studies, where the chemical structure of this compound and its known activity are correlated with those of related compounds or hypothetical analogues. By identifying key structural features contributing to its antiprotozoal efficacy, researchers could computationally design and prioritize novel this compound analogues with potentially improved potency, broader spectrum, or altered pharmacokinetic properties. Although the general principles of predictive modeling are well-established wikipedia.orgnih.govfishersci.cafishersci.sewikipedia.org, specific studies detailing the predictive modeling for novel this compound analogues were not found in the provided search results.
Analytical Methodologies for this compound Quantification and Metabolite Profiling in Research
Accurate quantification and metabolite profiling are essential for understanding the pharmacokinetics and metabolic fate of any compound in research settings. Analytical methodologies provide the means to detect, identify, and measure a compound and its derivatives in biological matrices.
Commonly employed analytical techniques for drug quantification and metabolite profiling include hyphenated mass spectrometric (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) mims.comwikipedia.orgwikipedia.orguni.luwikipedia.orgwikipedia.orgfishersci.sewikidata.orgnewdrugapprovals.org. These methods offer high sensitivity, specificity, and the ability to cover a broad range of physicochemically diverse metabolites uni.luwikipedia.orgfishersci.ca. Metabolite profiling aims to identify the composition of metabolites and quantify their relative abundance, providing critical information on biotransformation pathways mims.comwikipedia.orgwikipedia.orgwikipedia.orgnewdrugapprovals.org. This is crucial for understanding how a compound is processed by an organism and for identifying potential active or inactive metabolites.
While the importance of analytical methods development for this compound has been acknowledged historically wikipedia.orgnih.gov, specific, detailed research findings on modern analytical methodologies for this compound quantification or its metabolite profiling in non-clinical research settings were not explicitly detailed in the provided search results. Such studies would typically involve developing and validating methods for this compound detection in various matrices (e.g., plasma, tissue, excreta) and identifying its metabolic products using high-resolution mass spectrometry and multivariate data analysis mims.comwikipedia.orgnewdrugapprovals.org.
Comparative Research Approaches in this compound Studies (Non-clinical)
Comparative research is fundamental in drug development to position a compound relative to existing agents and to understand its behavior across different biological systems.
Comparison with Other Anthelmintic and Antiprotozoal Agents
Non-clinical comparative studies are vital for evaluating the relative efficacy, potency, and mechanisms of action of this compound against other established or investigational anthelmintic and antiprotozoal agents fishersci.dkmims.com. This compound has been noted as more potent and less toxic than some substituted nitrothiazolyl ureas and enheptin-T in preventing histomonosis nih.gov. Comparisons often involve in vitro assays and in vivo models to assess activity against target parasites. For instance, studies might compare this compound's effect on specific parasitic pathways or its ability to inhibit growth at varying concentrations against a panel of other drugs.
While general comparisons of efficacy for histomonosis prevention have been historically documented for this compound and related compounds frontiersin.orgmims.comfishersci.canih.gov, detailed non-clinical comparative research utilizing advanced methodologies (e.g., molecular target engagement studies, comprehensive in vitro efficacy against diverse strains, or detailed mechanism-of-action comparisons at a molecular level) specifically involving this compound and other anthelmintics/antiprotozoals were not extensively covered in the search results.
Cross-Species Comparative Analyses in Veterinary Research
Cross-species comparative analyses are crucial in veterinary research to understand how a drug behaves in different animal species. This includes comparing pharmacokinetic profiles, metabolic pathways, and efficacy against specific pathogens across various hosts wikipedia.orgwikipedia.orgfishersci.cawikipedia.orgnucleos.comfishersci.ca. Such studies help in extrapolating findings from one species to another and in optimizing drug use for different animal populations. For this compound, which was primarily used in poultry fishersci.canih.gov, comparative studies across different avian species or even other livestock could provide valuable insights into its broader applicability or species-specific differences in its pharmacological profile.
While the concept of cross-species analysis is a significant aspect of veterinary research fishersci.cawikipedia.orgnucleos.comfishersci.ca, specific non-clinical cross-species comparative analyses involving this compound using advanced research methodologies were not explicitly found in the provided information. Future research could focus on detailed pharmacokinetic and pharmacodynamic comparisons of this compound in various animal models, potentially utilizing advanced analytical techniques for quantification and metabolite profiling across species.
Emerging Research Areas and Future Perspectives for this compound Analogues
The structural framework of this compound, characterized by its 5-nitrothiazole (B1205993) moiety, positions its analogues as promising candidates for exploring diverse pharmacological applications. The nitro group itself is a significant functional group found in numerous bioactive substances and veterinary drugs, indicating a broad spectrum of potential activities mims.com.
Detailed Research Findings and Analogues:
This compound belongs to a class of compounds known as nitrothiazolylureas fishersci.se. Early research on mono-substituted thiazolylureas demonstrated antihistomonad activity, with the 1-ethyl derivative (this compound) proving more effective and less toxic than the 1-methyl compound fishersci.se. This highlights the importance of subtle structural variations on biological activity.
The broader 5-nitrothiazole group encompasses several compounds with established antiprotozoal and antifungal properties. Examples include Aminitrozole, Nitazoxanide (B1678950), Tenonitrozole, and Tizoxanide (B1683187), which are known for their activity against various protozoal diseases, including trichomoniasis mims.com. This suggests that this compound analogues could potentially be explored for a wider range of anti-infective applications beyond its historical use.
Emerging Research Areas:
Broad-Spectrum Anti-infective Agents: Given the established antiprotozoal and antifungal activities of related 5-nitrothiazole derivatives, future research on this compound analogues could focus on developing new agents with broad-spectrum activity against various parasitic, bacterial, and fungal pathogens. The mechanism of action for some nitro compounds involves red-ox biotransformation, where the nitro group is activated by nitroreductase enzymes, leading to cytotoxic effects mims.com. Understanding and modulating this activation could lead to more selective and potent analogues.
Structure-Activity Relationship (SAR) Studies and Computational Design: Modern drug discovery heavily relies on detailed SAR studies and computational methodologies, such as computer-aided drug design. These approaches can efficiently guide the synthesis of new this compound analogues by predicting how structural modifications might impact their biological activity and physicochemical properties researchgate.net. For instance, bio-isosteric replacement, a strategy involving the exchange of an atom or group with another having similar electronic or steric properties, could be employed to modify the this compound scaffold. This has been a successful approach in developing compounds with varied pharmacological effects from other heterocyclic systems like pyrazole (B372694) fishersci.se.
Exploration of Novel Targets: While this compound's historical mechanism was linked to its antiprotozoal activity, future research could investigate whether its analogues can modulate other biological pathways or interact with novel molecular targets. The diverse activities observed in other nitro compounds suggest that the 5-nitrothiazole scaffold might possess untapped therapeutic potential.
Future Perspectives:
The future perspectives for this compound analogues lie in a systematic and rational drug design approach. By leveraging advanced synthetic techniques and computational modeling, researchers can synthesize libraries of this compound derivatives with targeted modifications. These modifications could involve altering the urea (B33335) linkage, introducing different substituents on the thiazole ring, or exploring various N-alkyl or N-aryl groups to optimize activity and selectivity. The goal would be to identify analogues with improved potency, a broader spectrum of activity, and potentially novel mechanisms of action, thereby expanding the therapeutic utility of the 5-nitrothiazole chemical class.
Q & A
Q. How can structural derivatives of this compound be systematically analyzed for antiprotozoal activity?
- Methodological Answer : Derivatives should focus on modifying the R-group (e.g., replacing -NH-CH2-CH3 with other substituents) while retaining the core 5-nitrothiazole scaffold. Use in vitro assays against Histomonas meleagridis to evaluate efficacy. Compare dose-response curves and IC50 values against the parent compound. Include purity validation (HPLC ≥95%) and cytotoxicity controls in mammalian cell lines .
Q. What experimental protocols are recommended to study this compound’s antiprotozoal mechanism of action?
- Methodological Answer : Employ enzyme inhibition assays targeting protozoal nitroreductases, coupled with metabolomic profiling to identify disrupted pathways. Use fluorescence-based probes to track nitro group reduction kinetics. Validate findings with gene knockout strains (e.g., CRISPR/Cas9-modified H. meleagridis) to confirm target specificity .
Q. How should researchers address the lack of validated analytical methods for this compound quantification?
- Methodological Answer : Develop a reverse-phase HPLC protocol with UV detection (λ = 254 nm) using a C18 column. Validate linearity (1–100 µg/mL), recovery rates (>90%), and limit of detection (LOD < 0.1 µg/mL). Cross-validate with LC-MS/MS for trace-level analysis in biological matrices .
Q. What historical preclinical models are available for evaluating this compound’s efficacy?
- Methodological Answer : Use turkey poult models infected with H. meleagridis to replicate early efficacy studies. Monitor mortality rates and parasite load via qPCR. Compare results to historical data from the 1960s, noting differences in diet or husbandry that may affect outcomes .
Advanced Research Questions
Q. How should carcinogenicity studies of this compound be designed to mitigate confounding factors in rodent models?
- Methodological Answer : Follow IARC protocols: administer this compound via diet at doses ≤5000 mg/kg (mice) and ≤1250 mg/kg (rats) over 104 weeks. Include matched controls (n=20/sex) and historical controls to account for spontaneous tumor rates. Monitor body weight loss (>20% indicates toxicity) and adjust dosing intervals to avoid compound shortages .
Q. What explains the sex-specific disparity in hepatocellular carcinoma incidence observed in this compound-treated mice?
- Methodological Answer : Male B6C3F1 mice show higher susceptibility due to androgen-mediated upregulation of hepatic nitroreductases, accelerating metabolic activation of this compound. Test this hypothesis by comparing tumor rates in castrated vs. intact males and using RNA-seq to identify sex-specific gene expression patterns .
Q. How do structural alerts in this compound correlate with mammary carcinogenicity in rats despite lacking genotoxic nitro group involvement?
- Methodological Answer : Computational models (e.g., cat-SAR) identify 29 non-genotoxic fragments, including the C2-S-C ring and S-C-N groups, as responsible for mammary tumorigenesis. Validate via in vitro assays measuring estrogen receptor (ER) binding and prolactin pathway activation. Exclude nitro group contributions using mutagenicity tests (Ames assay) .
Q. How should contradictory evidence on this compound’s carcinogenic risk be reconciled in regulatory evaluations?
- Methodological Answer : Apply the Bradford Hill criteria: assess strength of association (dose-response in males, p=0.005), consistency (reproducibility across species), and biological plausibility (structural alerts). Note limitations like small control groups (n=20) and absence of human data. Recommend further mechanistic studies before classification .
Q. What methodologies are critical for identifying non-genotoxic carcinogenic mechanisms of this compound?
- Methodological Answer : Use transcriptomics (RNA-seq) to identify pathways like oxidative stress or hormonal disruption in tumor tissues. Combine with immunohistochemistry for proliferation markers (Ki-67) and apoptosis (TUNEL assay). Compare to positive controls (e.g., estradiol for hormonal effects) and validate with in silico docking studies for receptor interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
